Chlorosarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[chloro(methyl)phosphoryl]oxypropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAHLPAWJVKXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | CHLOROSARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862669 | |
| Record name | Propan-2-yl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorosarin is a chemical weapon which is related to sarin. Structurally, chlorosarin differs from sarin only in that the fluorine atom in sarin is replaced by a chlorine atom in chlorosarin. This change is only expected to have a small effect on chlorosarin's chemical reactivity as compared to the reactivity of sarin. See the chemical datasheet for sarin for more information. | |
| Record name | CHLOROSARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1445-76-7 | |
| Record name | CHLOROSARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Methylethyl P-methylphosphonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorosarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROSARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DNX22ZOWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROSARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Chlorosarin
Stereoselective Synthesis and Chiral Enrichment of Chlorosarin Isomers
Organophosphorus nerve agents, including sarin (B92409) and its analogs, possess a chiral phosphorus center, resulting in the formation of stereoisomers during synthesis. nih.gov Undirected synthetic routes typically yield racemic mixtures or mixtures of diastereomers. nih.gov While specific stereoselective synthesis pathways for this compound are not extensively detailed in the provided literature, research on related G-series nerve agents has advanced the analytical separation of these stereoisomers. Techniques such as supercritical fluid chromatography (SFC) coupled with mass spectrometry have been successfully employed to separate and isolate individual stereoisomers of agents like sarin (GB) and soman (B1219632) (GD). nih.gov Analytical methods utilizing chiral stationary phases have demonstrated the ability to resolve enantiomers of sarin and other related compounds, with complete baseline separation sometimes requiring the use of multiple chiral columns. nih.gov The development of efficient stereoselective synthesis methods for this compound would be crucial for detailed mechanistic studies and for investigating potential differences in biological activity or chemical reactivity between its stereoisomers.
Table 2.1: Stereoisomer Separation of Related Nerve Agents
| Nerve Agent Analog | Chiral Center | Separation Technique(s) | Outcome | Reference |
| Sarin (GB) | Phosphorus | SFC, Chiral Chromatography | Enantiomer separation; baseline resolution achieved with two WhelkO1 (SS) columns. | nih.gov |
| Soman (GD) | Phosphorus | SFC, Chiral Chromatography | Separation of four diastereomers; baseline resolution of P(+) epimers. | nih.gov |
| Cyclosarin (GF) | Phosphorus | SFC, Chiral Chromatography | Enantiomer separation. | nih.gov |
Mechanistic Investigations of this compound Formation Pathways
The synthesis of this compound can be achieved through several chemical pathways. A commonly cited method involves the reaction between methylphosphonic acid dichloride (DCMP) and isopropyl alcohol. This reaction proceeds via a nucleophilic substitution mechanism, where the isopropyl alkoxide group displaces chlorine atoms from DCMP, generating this compound and hydrochloric acid as a byproduct. For optimal results and to minimize side reactions, this synthesis is typically conducted in anhydrous dichloromethane (B109758) at temperatures maintained between -10°C and 0°C. The precise stoichiometric ratio of DCMP to isopropyl alcohol, often a 1:2 molar ratio, is critical for the success of this reaction.
Another documented synthetic route involves the reaction of diisopropyl methylphosphonate (B1257008) (DIMP) with phosgene. wikipedia.org Historically, this compound has also been identified as an intermediate impurity and a final precursor in the DMHP process. wikipedia.org While phosphorus trichloride (B1173362) (PCl₃)-based methods exist, they are often plagued by poor yield reproducibility due to competing hydrolysis of PCl₃ and the formation of polymeric phosphorus species. However, research from 2023 demonstrated that by maintaining a PCl₃-to-MPA molar ratio of 3:1 and rigorously excluding moisture, yields could be improved to 58%, although these routes remain less efficient than those employing DCMP.
Table 2.2: Key Synthesis Pathways for this compound
| Primary Reactants | Reaction Conditions | Byproducts | Key Mechanistic Aspects | Reference |
| Methylphosphonic acid dichloride (DCMP) + Isopropyl alcohol ((CH₃)₂CHOH) | Anhydrous dichloromethane, -10°C to 0°C, 1:2 molar ratio (DCMP:alcohol) | Hydrochloric acid | Nucleophilic substitution; low temperature critical for minimizing side reactions. | |
| Diisopropyl methylphosphonate (DIMP) + Phosgene | Not specified | Not specified | Identified as a precursor and impurity in the DMHP process. | wikipedia.org |
| Phosphorus trichloride (PCl₃) + Methylphosphonic acid (MPA) | PCl₃-to-MPA molar ratio of 3:1, rigorous exclusion of moisture (improved yield) | Not specified | Prone to hydrolysis and polymer formation, leading to inconsistent yields. A 2023 study reported improved yields (58%) under specific conditions, though still less efficient than DCMP routes. |
Synthesis of Isotopic Analogs for Advanced Mechanistic Probes
The synthesis of isotopically labeled analogs is a critical methodology for advanced mechanistic probes, enabling the tracing of reaction pathways and the elucidation of molecular transformations. wikipedia.orgresearchgate.net While the provided literature does not detail specific synthetic routes for isotopically labeled this compound, the practice of preparing such compounds is well-established in the field of chemical warfare agents (CWAs). researchgate.net The Scientific Advisory Board of the Organisation for the Prohibition of Chemical Weapons (OPCW) has advised that isotopically labeled compounds related to scheduled chemicals should be considered within the same regulatory framework. researchgate.net The existence of distinct CAS numbers for deuterated and non-deuterated forms of sarin and its precursors underscores the common practice of synthesizing these labeled compounds. researchgate.net These isotopically enriched molecules serve as indispensable tools for mechanistic investigations, facilitating detailed studies on reaction kinetics, degradation pathways, and metabolic fate through advanced analytical techniques like mass spectrometry.
Derivatization Strategies for Analytical and Research Applications
Chemical derivatization is an indispensable technique for enhancing the analytical performance of compounds, particularly in chromatographic analyses such as High-Performance Liquid Chromatography (HPLC). nih.gov This is especially pertinent for molecules that may lack inherent chromophores or exhibit low ionization efficiency, thereby limiting their detection sensitivity. nih.gov Derivatization strategies are designed to introduce functional groups that can improve chromatographic separation, boost detection sensitivity, or facilitate specific detection methods. nih.gov
For organophosphorus compounds like this compound, derivatization strategies can target the reactive phosphonochloridate functional group. nih.govnoaa.gov General derivatization approaches in analytical chemistry include the introduction of chromophores for UV detection, fluorophores for fluorescence detection, or specific moieties for mass spectrometry (MS) detection. nih.gov For example, alkyl chloroformates (RCFs) have been employed as derivatizing agents for polar analytes, converting them into more organophilic and detectable derivatives, often under mild conditions in aqueous media that simplify sample preparation. researchgate.net Within the scope of Chemical Weapons Convention (CWC)-related chemical analysis, derivatization techniques are routinely used for the detection and identification of agents and their degradation products. opcw.org For instance, P-tolyl isocyanate has been utilized for the derivatization of polar degradation products of CWC-relevant chemicals for subsequent mass spectrometry analysis. opcw.org Furthermore, advancements in derivatization techniques, such as those employing DABCO, have been reported for the analysis of related nerve agents in biological matrices. royalsocietypublishing.org The selection of an appropriate derivatization strategy is contingent upon the specific analytical objective, whether it involves trace detection, structural elucidation, or enantiomeric separation.
Compound Glossary:
| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics/Uses | References |
| This compound | Propan-2-yl methylphosphonochloridate | 1445-76-7 | C₄H₁₀ClO₂P | 156.55 | Precursor to Sarin; Schedule 1B chemical under the Chemical Weapons Convention (CWC). | wikipedia.orgnih.gov |
| Sarin (GB) | Propan-2-yl methylphosphonofluoridate | 107-44-5 | C₄H₁₁FO₂P | 140.11 | Nerve agent; closely related to this compound structurally. | nih.govwikipedia.orgroyalsocietypublishing.org |
| Soman (GD) | 1-Methylethyl methylphosphonofluoridate | 1306-96-3 | C₇H₁₆FO₂P | 182.18 | Nerve agent; possesses a chiral phosphorus center, leading to stereoisomers. | nih.govroyalsocietypublishing.org |
| Cyclosarin (GF) | Cyclohexyl methylphosphonofluoridate | 70-40-6 | C₇H₁₅FO₂P | 182.18 | Nerve agent; features a chiral phosphorus center. | nih.govroyalsocietypublishing.org |
| Methylphosphonic acid dichloride (DCMP) | Dichlorophosphinic acid, methyl- | 676-97-1 | CH₃Cl₂OP | 132.93 | A key precursor in the synthesis of this compound. | |
| Diisopropyl methylphosphonate (DIMP) | Methylphosphonic acid diisopropyl ester | 1445-75-6 | C₇H₁₇O₃P | 180.19 | Mentioned as a precursor in certain this compound synthesis routes. | wikipedia.org |
| Phosgene | Carbonyl dichloride | 75-44-5 | COCl₂ | 98.92 | A chemical reagent used in some this compound synthesis pathways. | wikipedia.org |
| Alkyl Chloroformates (RCFs) | Varies (e.g., Ethyl Chloroformate) | Varies | Varies | Varies | Reagents used in derivatization to convert polar analytes into organophilic derivatives. | researchgate.net |
| P-Tolyl Isocyanate | 1-Isocyanato-4-methylbenzene | 622-58-2 | C₈H₇NO | 133.15 | Used for derivatization of CWC-related degradation products for MS analysis. | opcw.org |
Molecular and Biochemical Interaction Mechanisms of Chlorosarin
Enzyme Target Identification and Characterization: Acetylcholinesterase and Butyrylcholinesterase
Chlorosarin's potent toxicity stems from its ability to inhibit cholinesterase enzymes, primarily acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE) nih.govwikipedia.orgmdpi.comgoums.ac.iropcw.orgmdpi.commdpi.comresearchgate.netresearchgate.netnih.gov. AChE is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, thereby terminating nerve signal transmission nih.govwikipedia.orggoums.ac.ir. BuChE, while also a cholinesterase, plays a more auxiliary role in terminating cholinergic signaling and is found in plasma and other tissues mdpi.comgoums.ac.irmdpi.com.
The inhibition of these enzymes by this compound occurs through a process known as phosphorylation. The organophosphate molecule covalently binds to the serine hydroxyl group located within the active site of the cholinesterase enzyme nih.govroyalsocietypublishing.orgwikipedia.orgresearchgate.netfrontiersin.org. This binding event effectively blocks the enzyme's catalytic activity, preventing the breakdown of acetylcholine nih.govwikipedia.orgmdpi.comfrontiersin.org. The consequence of this irreversible inhibition is a significant accumulation of acetylcholine in the synaptic clefts, leading to the overstimulation of muscarinic and nicotinic receptors throughout the nervous system. This state, known as a cholinergic crisis, results in a cascade of physiological effects, including muscle paralysis and respiratory failure, which can be fatal nih.govresearchgate.netwikipedia.orgmdpi.comresearchgate.net.
The structural difference between this compound and Sarin (B92409), the replacement of fluorine with chlorine, is a key factor in their comparative interaction dynamics. While both are potent inhibitors, fluorine's higher electronegativity in Sarin may facilitate stronger hydrogen bonding with specific residues in the AChE active site, potentially contributing to Sarin's greater toxicity and higher inhibition potency compared to this compound neptjournal.com.
Kinetics and Thermodynamics of Enzyme-Chlorosarin Adduct Formation
The interaction between this compound and cholinesterases is characterized by kinetic and thermodynamic parameters that define the rate and stability of the enzyme-inhibitor adduct formation. Organophosphates like this compound typically undergo a two-step inhibition process. The first step involves the reversible binding of the inhibitor to the enzyme's active site, forming an enzyme-inhibitor (EI) complex. This is followed by the irreversible phosphorylation of the serine residue, leading to a stable enzyme-organophosphate adduct wikipedia.orgresearchgate.netnih.govfrontiersin.orgmdpi.comreaction-networks.net.
The rate of these processes is described by kinetic constants such as the association rate constant ( or ), the dissociation rate constant ( or ), and the catalytic rate constant ( or ) reaction-networks.netcmu.edu. For irreversible inhibitors like this compound, the formation of the phosphorylated enzyme adduct is often considered pseudo-irreversible due to the very slow dissociation rate () or subsequent "aging" of the inhibited enzyme, where the organophosphate molecule undergoes further chemical modification, rendering it permanently bound and unreactive nih.govmdpi.com.
While specific quantitative kinetic and thermodynamic data for this compound's interaction with AChE and BuChE are not extensively detailed in the provided search results, studies on related organophosphates indicate that these parameters are crucial for understanding the potency and duration of inhibition. For instance, the rate of aging varies significantly among different nerve agents, impacting the effectiveness of antidotes mdpi.com. The potency of inhibition is often quantified by parameters like the inhibition constant () or the half-maximal inhibitory concentration (), which represent the concentration of inhibitor required to reduce enzyme activity by 50% reaction-networks.net.
Molecular Modeling and Computational Chemistry of Binding Interactions
Molecular modeling and computational chemistry techniques play a vital role in elucidating the precise mechanisms by which this compound binds to cholinesterases at an atomic level. These methods allow researchers to predict binding affinities, identify key interacting amino acid residues, and understand the conformational dynamics of the enzyme-inhibitor complex mdpi.commdpi.comgoums.ac.irmmsl.cznih.govosti.govfrontiersin.orgresearchgate.net.
Molecular Docking: This technique involves predicting the preferred orientation of this compound when bound to the active site of AChE or BuChE. Docking simulations can estimate binding energies and identify specific interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, between the inhibitor and residues like serine, histidine, and glutamate (B1630785) that form the catalytic triad (B1167595) mdpi.commdpi.commmsl.cz. For example, studies on Sarin binding to AChE highlight the involvement of residues like Tyr124, Tyr337, and Tyr341 in stabilizing the complex through various non-covalent interactions mdpi.com.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent perspective, tracking the movement of atoms and molecules to reveal the dynamic behavior of the enzyme-inhibitor complex. These simulations can illustrate conformational changes in the enzyme upon binding, the process of phosphorylation, and potential aging mechanisms mdpi.comnih.govosti.govfrontiersin.orgresearchgate.net. By simulating these processes, researchers can gain insights into the stability of the adduct and the factors influencing enzyme reactivation mdpi.com. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations are also employed to investigate electronic structures and adsorption processes, providing a deeper understanding of the molecular interactions involved goums.ac.ir.
Cellular and Subcellular Interaction Studies in In Vitro Research Models
Studies involving in vitro cellular and subcellular models are essential for understanding the physiological consequences of this compound exposure at a cellular level. These models allow for the direct observation of this compound's effects on cell viability, enzyme activity within cellular compartments, and the signaling pathways affected by acetylcholine accumulation.
Comparative Molecular Reactivity and Interaction Dynamics with Related Organophosphorus Compounds
This compound's molecular reactivity and interaction dynamics are best understood by comparing it to its close analog, Sarin, and other organophosphorus nerve agents. The primary structural difference—the replacement of Sarin's fluorine leaving group with chlorine in this compound—is the main determinant of their comparative properties mdpi.comwikipedia.org.
Reactivity and Potency: Fluorine is generally a better leaving group than chlorine in nucleophilic substitution reactions. This difference in leaving group ability is considered a key factor in Sarin's higher potency and toxicity compared to this compound neptjournal.com. The electronegativity of fluorine may also contribute to stronger interactions within the AChE active site . Consequently, Sarin typically exhibits a lower value (higher potency) against AChE than this compound.
Aging Process: The "aging" of the inhibited enzyme, a process where the organophosphate adduct undergoes further chemical modification, renders it resistant to reactivation by oxime antidotes mdpi.com. The rate of aging varies significantly among different nerve agents; for example, Sarin ages faster than VX mdpi.com. While specific aging rates for this compound are not detailed, its structural similarity to Sarin suggests it might also undergo a relatively rapid aging process, influencing the therapeutic window for antidotes.
Environmental Persistence: this compound's lower volatility compared to Sarin might suggest a potentially longer environmental persistence, although hydrolysis remains its primary degradation pathway in aqueous environments .
Data Tables:
Due to the limited quantitative data available in the provided snippets for specific kinetic and thermodynamic parameters of this compound, a detailed data table for Section 3.2 cannot be fully populated. However, the general comparative potency can be inferred.
Comparative Potency of Nerve Agents (General Trend):
| Nerve Agent | Relative Toxicity/Potency (vs. Sarin) | Primary Target Enzyme |
| Sarin (GB) | Reference | AChE |
| This compound (GC) | Less potent than Sarin | AChE, BuChE |
| Soman (B1219632) (GD) | More potent than Sarin | AChE |
| Tabun (GA) | Less potent than Sarin | AChE |
| VX | More potent than Sarin | AChE |
Sophisticated Analytical and Detection Methodologies for Chlorosarin
Ultra-Trace Detection Techniques for Environmental and Research Matrices
The detection of Chlorosarin at extremely low concentrations in environmental samples (such as air, water, and soil) and biological matrices is paramount for assessing potential contamination and verifying exposure. This requires highly sensitive and selective analytical approaches.
Chromatographic-Mass Spectrometric Approaches (e.g., GC-MS, LC-MS/MS)
Chromatographic techniques coupled with mass spectrometry (MS) are the cornerstone for the analysis of this compound, offering both separation capabilities and sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for analyzing volatile and semi-volatile compounds. For this compound, GC-MS has been employed for its detection in air samples, with reported detection limits as low as approximately 0.1 parts per billion (ppb) . The U.S. Environmental Protection Agency (EPA) includes this compound in its Air Method TO-15 for the determination of volatile organic compounds (VOCs) in air samples collected in specialized canisters epa.gov. GC-MS provides a characteristic mass spectrum, serving as a fingerprint for compound identification phcog.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it indispensable for the trace quantification of this compound, particularly in complex biological matrices like blood and tissue d-nb.info. This technique is vital for identifying biomarkers of exposure, such as protein adducts d-nb.infoirsst.qc.caun.org. LC-MS/MS methods, often utilizing Multiple Reaction Monitoring (MRM) mode, are capable of analyzing intricate samples with high accuracy and reproducibility nih.govmdpi.comspectroscopyonline.comspectroscopyonline.com. Notably, LC-MS/MS has been instrumental in detecting nerve agent adducts in blood, where techniques have shown that sarin (B92409) or similar compounds, including this compound, yield comparable results un.org.
Table 1: Chromatographic-Mass Spectrometric Detection Parameters for this compound
| Technique | Sample Matrix | Typical Detection Limit | Key Application | Reference(s) |
| GC-MS | Air | ~0.1 ppb | Volatile compound analysis, environmental monitoring | epa.govphcog.com |
| LC-MS/MS | Biological matrices (blood, tissue) | Trace levels | Biomarker identification, exposure assessment | d-nb.infoirsst.qc.caun.org |
| LC-MS/MS | Environmental samples (water, soil) | Sub-ppb to ppt (B1677978) levels | Trace quantification, environmental monitoring | mdpi.comusgs.gov |
| LC-HRMS/MS | Vapor, Plant material | 0.4 nmol, 2.5 mg m⁻³ | Trace detection, environmental monitoring |
Vibrational Spectroscopic Methods (e.g., FTIR) for Structural Confirmation
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is employed to confirm the structural integrity of this compound. FTIR can identify characteristic bond vibrations, such as those associated with the phosphorus-chlorine (P-Cl) and phosphorus-oxygen (P=O) bonds, which are indicative of organophosphorus compounds like this compound researchgate.net. These spectroscopic methods are valuable for structural elucidation and confirmation in research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of chemical compounds. For this compound, NMR techniques, including ¹H, ¹⁹F, and ³¹P NMR, can provide detailed information about its chemical environment and connectivity, thereby aiding in structural elucidation and purity assessment in research nih.govscirp.orgwikipedia.orgnih.gov. Specifically, ¹H-³¹P NMR is highly effective for identifying organophosphorus compounds within complex mixtures scirp.org.
Development and Validation of Biosensors and Enzyme-Based Detection Systems
While specific research detailing biosensors tailored exclusively for this compound is not extensively covered in the provided snippets, the broader field of nerve agent detection frequently incorporates enzyme-based systems. These systems typically target the inhibition of critical enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by organophosphorus compounds. The development and validation of such biosensors aim for rapid, on-site detection, often through colorimetric or electrochemical readouts that signal enzyme inhibition irsst.qc.ca. These technologies are vital for field-deployable detection capabilities.
Advanced Sample Preparation and Extraction Methodologies for Diverse Research Samples
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially when dealing with complex matrices. Common and advanced methodologies include:
Solvent Extraction: Solvents such as dichloromethane (B109758) (DCM) are frequently utilized for the initial extraction of this compound from various sample types opcw.org.
Solid-Phase Extraction (SPE): SPE is a widely adopted technique for sample clean-up and pre-concentration, often preceding LC-MS/MS analysis, thereby enhancing sensitivity and reducing matrix interference d-nb.infousgs.govepa.gov.
Other Techniques: Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combined with SPE have been optimized for the analysis of complex food matrices mdpi.com. For air samples, specialized collection canisters, such as those used in EPA Method TO-15, are employed for sample collection prior to GC-MS analysis epa.govbrjac.com.br.
Table 2: Sample Preparation and Extraction Techniques for this compound Analysis
| Technique | Sample Matrix | Primary Use | Reference(s) |
| Solvent Extraction (DCM) | Environmental samples, biological samples | Initial extraction of this compound | opcw.org |
| Solid-Phase Extraction (SPE) | Biological samples, environmental samples | Clean-up, pre-concentration for LC-MS/MS | d-nb.infousgs.govepa.gov |
| QuEChERS + SPE | Cereals, food matrices | Sample preparation for trace analysis | mdpi.com |
| Canister Collection | Air | Sample collection for GC-MS analysis | epa.govbrjac.com.br |
Identification and Quantification of Protein Adducts as Biomarkers of Exposure in Research Settings
A significant area of research focuses on the identification and quantification of protein adducts formed when this compound, or similar nerve agents, interact with biological molecules. These adducts serve as definitive biomarkers of exposure.
Mechanism of Adduct Formation: Organophosphorus compounds like this compound can covalently bind to nucleophilic residues within proteins, such as serine, tyrosine, or albumin. This process typically involves the displacement of the leaving group (chlorine in the case of this compound) and is a key mechanism in the toxicity of these agents d-nb.infonih.gov.
Biomarker Identification: Key biomarkers of exposure include phosphorylated amino acid residues on proteins such as albumin or cholinesterases (e.g., butyrylcholinesterase, BChE) d-nb.infonih.gov. For instance, the detection of specific methylphosphonate (B1257008) adducts to peptides has provided evidence of exposure to Sarin or Sarin-like compounds, including this compound un.org.
Analytical Approaches: The identification and quantification of these protein adducts are predominantly achieved through advanced LC-MS/MS techniques, often following proteolysis of the target proteins. GC-MS, particularly after fluoride-induced reactivation, has also been employed d-nb.infoun.org. The presence of these adducts offers unequivocal evidence of systemic intoxication d-nb.info.
Environmental Fate and Degradation Research of Chlorosarin
Hydrolytic Degradation Kinetics and Mechanistic Studies in Controlled Environments
The hydrolytic degradation of chlorosarin is a critical pathway for its transformation in aqueous environments. Research, particularly through computational modeling, has provided insights into its stability and reaction kinetics. The P-Cl bond in this compound is susceptible to nucleophilic attack by water, which is analogous to the hydrolysis of the P-F bond in sarin (B92409). wikipedia.org This reaction leads to the formation of isopropyl methylphosphonic acid (IMPA) and hydrochloric acid.
Studies utilizing in silico methods, such as the HYDROWIN model within the EPI Suite, have been employed to estimate the hydrolysis rate of this compound. researchgate.net These models predict the duration for chemicals to degrade under specific experimental conditions, typically neutral or near-neutral pH at room temperature. researchgate.net Based on these computational predictions, this compound is characterized by a very rapid hydrolysis rate. One study estimated the hydrolysis constant of this compound to be 26.7 days⁻¹, suggesting it has the lowest stability among the G-series nerve agents in an aquatic environment. researchgate.net This extremely fast degradation rate corresponds to a half-life of less than one day. researchgate.net
The mechanism of hydrolysis for organophosphorus halides like sarin and, by extension, this compound, involves the breaking of the phosphorus-halogen bond by nucleophilic agents such as water. wikipedia.org At a high pH, this decomposition process is accelerated, leading to the formation of less toxic phosphonic acid derivatives. wikipedia.org The primary, non-toxic metabolite, IMPA, is a key indicator used in detecting the prior presence of its parent compounds. wikipedia.org
| Parameter | Predicted Value | Prediction Method | Source |
|---|---|---|---|
| Hydrolysis Constant (k) | 26.7 days⁻¹ | In Silico (HYDROWIN) | researchgate.net |
| Hydrolysis Half-Life Category | Extremely Fast | QSAR Toolbox | researchgate.net |
| Predicted Half-Life (t½) | < 1 day | QSAR Toolbox | researchgate.net |
Investigation of Photolytic and Oxidative Transformation Pathways
While specific experimental studies on the photolytic and oxidative degradation of this compound are not extensively detailed in available literature, research into related organophosphorus compounds provides a framework for potential transformation pathways. Advanced Oxidation Processes (AOPs), which involve highly reactive species, are studied for the degradation of chemical warfare agent simulants. mdpi.com For instance, hydrodynamic cavitation is a process that physically creates an oxidative environment capable of degrading organic compounds. mdpi.com
Furthermore, research into the degradation of nerve agents and their surrogates often involves catalytic processes that can be enhanced by light or oxidative conditions. mdpi.com Metal-Organic Frameworks (MOFs) have been investigated for their ability to catalytically degrade nerve agents. nih.gov Some MOFs act as photosensitizers, generating singlet oxygen, a highly reactive species, which can then degrade chemical agents. nih.gov While these studies may not directly involve this compound, they highlight that photolytic and oxidative pathways are viable and actively researched degradation routes for this class of compounds. The detoxification of mustard gas, for example, can proceed through oxidation, indicating that similar mechanisms could be relevant for other agents. nih.gov
Biotransformation and Bioremediation Research in Model Systems
The biodegradation of this compound, like other G-series agents, is a subject of in silico and laboratory research. researchgate.net Bioremediation is considered a cost-effective and practical approach for removing various environmental contaminants, including organophosphate compounds. nih.gov This process relies on microorganisms that can break down hazardous substances into less harmful ones. nih.gov
Computational models, which are crucial in the absence of extensive experimental data, predict that G-series agents are susceptible to biodegradation. researchgate.net Specifically, the ultimate biodegradation timeframe for the majority of G-agents, which would include this compound, is predicted to be on the order of weeks. researchgate.net These predictions are often based on models that categorize chemicals based on their relative biodegradability by comparing their structures to those of compounds with known experimental data. researchgate.net
Research on other organophosphates has identified specific bacterial strains, such as species of Pseudomonas and Rhodococcus, capable of degrading these compounds. nih.govmdpi.com The mechanisms often involve enzymatic hydrolysis of the phosphorus ester bonds. mdpi.com While direct bioremediation studies on this compound using specific microbial cultures are not widely published, the existing research on related compounds and predictive modeling suggests that biotransformation is a significant environmental fate process. researchgate.netnih.gov
Sorption and Transport Phenomena on Environmental Adsorbents in Research Models
The movement and persistence of this compound in the environment are heavily influenced by its interaction with soils, sediments, and other mineral surfaces. mdpi.com Sorption processes control the mobility and bioavailability of chemical compounds. mdpi.com For organophosphorus compounds, sorption is a key factor in their environmental fate. nih.gov
While specific sorption isotherm data for this compound is scarce, studies on surrogates and analogous compounds provide valuable insights. Research on sarin surrogates like dimethyl methylphosphonate (B1257008) (DMMP) has been conducted to determine sorption rate parameters on indoor building materials, showing that these compounds adsorb to surfaces, which can reduce their concentration in the air. nih.gov For organophosphate pesticides such as chlorpyrifos, adsorption to soils and sediments strongly correlates with the organic carbon content of the adsorbent. nih.govresearchgate.net
In Silico Methods for Predicting Environmental Persistence and Degradation
In silico, or computational, methods are increasingly vital for predicting the environmental fate of chemicals, especially for compounds where experimental data is limited for safety or practical reasons. researchgate.netceon.rs These methods use Quantitative Structure-Activity Relationship (QSAR) models to correlate a molecule's structure with its physicochemical properties and environmental behavior. nih.govnih.gov
For this compound, in silico toxicology strategies have been applied to investigate its environmental fate, specifically predicting its hydrolysis and biodegradation rates. researchgate.net Using software like the QSAR Toolbox and the EPI Suite™, researchers have estimated key environmental parameters. researchgate.net These tools compare the chemical structure of this compound to a vast database of other chemicals to make predictions. researchgate.net
As detailed in the hydrolysis section (5.1), these models predict that this compound hydrolyzes extremely fast, with a half-life of less than a day. researchgate.net For biodegradation, the models classify G-agents like this compound as biodegrading over a timeframe of weeks. researchgate.net Such computational approaches are essential for filling data gaps in chemical risk assessment and for prioritizing chemicals for further testing. nih.govnih.govnih.govresearchgate.net
| Environmental Process | Prediction Model/Tool | Predicted Outcome | Source |
|---|---|---|---|
| Hydrolysis | HYDROWIN (v 2.00) / QSAR Toolbox | Extremely fast degradation (< 1 day half-life) | researchgate.net |
| Biodegradation | BIOWIN / QSAR Toolbox | Ultimate biodegradation timeframe of weeks | researchgate.net |
Decontamination and Neutralization Strategies: a Research Focused Approach
Mechanistic Studies of Chemical Decontamination Reactions (Hydrolysis, Oxidation, Nucleophilic Attack)
Understanding the fundamental chemical reactions that lead to the degradation of Chlorosarin is paramount for designing effective decontamination agents.
Hydrolysis: this compound is known to undergo hydrolysis, a reaction with water that breaks down the molecule. Research indicates that this compound exhibits an "extremely fast" hydrolysis rate, with a reported half-life of approximately 3 minutes researchgate.net. This rapid hydrolysis is attributed to the presence of the P-Cl bond, which is significantly weaker than the P-F bond found in Sarin (B92409), suggesting this compound may degrade more readily in aqueous environments acs.orgnih.gov. The hydrolysis process typically yields hydrochloric acid and other less toxic byproducts .
Oxidation: Chemical oxidation is another significant pathway for decontaminating organophosphorus compounds like this compound. Oxidizing agents can convert hazardous substances into less toxic forms by altering their chemical structure. Fielded decontamination methods often employ oxidation, for instance, using hypochlorite (B82951) ions drdo.gov.in. Research explores various oxidizing compounds that can efficiently break down CWAs neosanlabs.com.
Nucleophilic Attack: The mechanism of action for nerve agents involves nucleophilic attack on crucial biological enzymes. Conversely, decontamination strategies can leverage nucleophilic agents to attack and break down the this compound molecule. This can involve reactions with molecules containing nucleophilic centers, such as hydroxyl or amine groups, to cleave the organophosphate structure neosanlabs.comd-nb.info.
Development and Evaluation of Novel Chemical Decontaminants in In Vitro Systems
The development of new, effective, and safe decontaminants is an ongoing area of research. Studies focus on creating formulations that can rapidly neutralize this compound while minimizing damage to sensitive materials and the environment.
One area of research involves aqueous formulations combining active ingredients like quaternary amines and hydrogen peroxide. These systems are designed to be non-toxic, low-corrosive, and biodegradable, capable of decontaminating various surfaces and materials, including those with sensitive equipment neosanlabs.com.
Non-aqueous decontamination solutions, such as DS2 and its successor DS2P, have been developed and evaluated. While effective against CWAs, these aggressive solutions can damage materials like paints, plastics, and leather, necessitating controlled contact times drdo.gov.ingoogle.com. Research is also exploring non-aqueous systems for decontaminating sensitive electronic components, which could be damaged by water-based methods google.comnih.gov.
Decontamination kits, such as the M291 and M295, utilize resin blends designed for broad-spectrum decontamination, offering alternatives to liquid formulations nih.gov.
Catalytic Degradation and Detoxification Research
Catalysis plays a crucial role in accelerating the degradation rates of chemical warfare agents, enabling more efficient detoxification processes.
Research has investigated the use of various catalysts, including enzymes and metal-organic frameworks (MOFs), to enhance the degradation of organophosphorus compounds. Engineered phosphotriesterase (PTE) enzymes, for example, have shown promise in the rapid hydrolytic detoxification of organophosphates researchgate.net.
Metal-organic frameworks (MOFs) are being explored as catalytic materials for decontaminating chemical agents, particularly under non-aqueous conditions. Some MOFs, when combined with specific metallic compounds, can exhibit enhanced catalytic activity for degrading agents like Sarin and its simulants google.comgoogle.com. For instance, MOF-based catalysts have been developed for the solvolysis of Sarin google.com.
Nanocomposite materials, such as ZnIn2S4/UiO-66-NH2, have also been synthesized and applied for the catalytic detoxification of CWA simulants, demonstrating increased hydrolysis rates under specific conditions researchgate.net.
Adsorption Studies on Advanced Materials for Remediation (e.g., Nanoclusters, Metal-Organic Frameworks, Fullerenes)
Adsorption onto advanced materials offers a strategy for capturing and potentially degrading this compound from contaminated environments.
Nanoclusters: Theoretical studies using Density Functional Theory (DFT) have extensively investigated the adsorption of this compound onto nanoclusters, particularly aluminum nitride (AlN) and aluminum phosphide (B1233454) (AlP) nanoclusters. These studies indicate that this compound chemisorbs onto these nanoclusters, primarily through P=O···Al bonds, with significant binding energies acs.orgresearchgate.netiau.irchemmethod.comacs.orggoums.ac.ir. For example, binding energies of approximately -31.39 kcal/mol on AlN and -26.97 kcal/mol on AlP have been reported . These nanoclusters show potential for both sensing and remediation applications ajchem-a.com.
Metal-Organic Frameworks (MOFs): MOFs are being researched for their capacity to adsorb and degrade chemical warfare agents in non-aqueous solvents. Studies have explored MOF-based solvolysis for Sarin and its simulants google.com. MOFs like UiO-66 have demonstrated catalytic activity in the methanolysis of specific organophosphates google.com.
Fullerenes: Research has also examined the adsorption of this compound on fullerene structures, such as C fullerenes, both in their pure form and when decorated with metals like cobalt. DFT calculations suggest that cobalt decoration enhances the stability and adsorption of this compound onto these fullerene structures goums.ac.ir. Binding energies for this compound on C fullerene have been reported in the range of 0.02-0.03 eV goums.ac.ir.
Structure Activity Relationship Sar and Computational Studies of Chlorosarin and Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Environmental Parameters
Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools for predicting the properties of chemical compounds based on their molecular structure. wikipedia.orgwseas.com For organophosphates like Chlorosarin, QSAR models have been developed to forecast their reactivity, particularly their ability to inhibit key enzymes, and to estimate their environmental persistence. nih.govresearchgate.net These models establish a mathematical correlation between the biological activity or a specific property and the physicochemical or structural features of the molecules, known as molecular descriptors. wikipedia.org
In the context of organophosphate nerve agents, QSAR studies often focus on predicting the bimolecular rate constants for the inhibition of acetylcholinesterase (AChE). nih.govresearchgate.net A comprehensive study involving a large database of organophosphate compounds demonstrated that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was a significant contributor to binding affinity. nih.govresearchgate.net This HOMO-LUMO gap is an indicator of a molecule's chemical reactivity and its ability to engage in electronic interactions during the phosphonylation of the enzyme's active site.
QSAR models also find application in predicting environmental parameters, such as the lipophilicity (logP), which influences a compound's ability to cross biological membranes and its persistence in the environment. nih.govmdpi.com By correlating structural descriptors with properties like water solubility and octanol-water partition coefficients, these models can estimate how a compound like this compound might behave and distribute in various environmental compartments. researchgate.netmdpi.com The development of these predictive models relies on robust statistical methods and careful validation to ensure their accuracy. researchgate.netnih.gov
The table below illustrates the types of molecular descriptors commonly used in QSAR studies of organophosphates and the parameters they help predict.
| Descriptor Category | Examples of Descriptors | Predicted Parameter | Relevance |
| Electronic | HOMO-LUMO energy gap, Dipole moment, Partial atomic charges | Chemical Reactivity, Enzyme Inhibition Rate | Indicates the ease of electronic interactions required for covalent bond formation with the target enzyme. nih.govresearchgate.net |
| Topological | Molecular Connectivity Indices, Shape Indices | Biological Activity | Describes the size, shape, and branching of the molecule, which influences its fit into the enzyme's active site. mdpi.com |
| Physicochemical | LogP (Octanol-water partition coefficient), Molar Refractivity | Lipophilicity, Bioaccumulation, Membrane Permeability | Predicts the compound's ability to traverse biological barriers and its environmental fate. nih.govmdpi.com |
| Quantum Chemical | Total Energy, Heat of Formation | Thermodynamic Stability | Provides insight into the molecule's stability and the energy involved in its reactions. mdpi.com |
Molecular Dynamics Simulations and Ligand-Protein Docking Studies of Interactions
Molecular dynamics (MD) simulations and ligand-protein docking are powerful computational techniques used to investigate the interaction between a ligand, such as this compound, and its biological target, primarily the enzyme acetylcholinesterase (AChE). researchgate.netnih.gov These methods provide atomic-level insights into the binding process, the stability of the resulting complex, and the specific molecular interactions that govern the inhibitory action. semanticscholar.orgosti.gov
Docking studies predict the preferred orientation of this compound within the AChE active site gorge. nih.gov The process involves positioning the ligand in various conformations and scoring them based on binding affinity. The active site of AChE is a deep, narrow gorge containing a catalytic triad (B1167595) (Serine, Histidine, and Glutamate) at its base. plos.org Docking simulations for organophosphates reveal that the phosphorus atom is positioned in close proximity to the catalytic serine residue (Ser203), facilitating the nucleophilic attack that leads to covalent inhibition. plos.orgresearchgate.net
Key interactions identified through these studies include:
Hydrophobic Interactions: The alkyl groups of this compound interact with hydrophobic pockets within the AChE gorge, contributing to the initial binding and proper orientation of the molecule. nih.govresearchgate.net
Hydrogen Bonding: The phosphoryl oxygen can form hydrogen bonds with residues in the enzyme's "oxyanion hole," stabilizing the transition state during the phosphonylation reaction. nih.gov
Molecular dynamics simulations build upon the static picture provided by docking, simulating the movement of every atom in the protein-ligand complex over time. osti.govsemanticscholar.org These simulations show that the AChE gorge is not rigid but exhibits "breathing" motions that can facilitate ligand entry and binding. semanticscholar.orgosti.gov MD simulations of AChE inhibited by agents similar to this compound help to understand the conformational changes in the enzyme upon covalent modification and the stability of the phosphonylated adduct. plos.org
The following table summarizes findings from typical docking and MD studies on organophosphate-AChE interactions.
| Computational Method | Information Obtained | Key Findings for Organophosphate Analogs |
| Ligand-Protein Docking | Binding pose, Binding affinity score, Key interacting residues | The phosphorus atom is oriented toward the catalytic Ser203. plos.org Hydrophobic interactions and hydrogen bonds stabilize the initial Michaelis-Menten complex. researchgate.net |
| Molecular Dynamics (MD) | Conformational changes, Complex stability over time, Role of water molecules, Fluctuation of protein residues | The active site gorge exhibits flexibility, allowing ligand access. semanticscholar.org The covalent adduct formed is stable, leading to persistent inhibition. Specific water molecules can play a role in mediating interactions. plos.org |
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications in Predicting Electronic and Optical Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules like this compound. nih.govduke.edu It provides detailed information about electron distribution, molecular orbitals, and reactivity, which is fundamental to understanding the chemical behavior of organophosphates. researchgate.netbiorxiv.org
DFT calculations are employed to determine various electronic properties:
Molecular Geometry: DFT accurately predicts bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the this compound molecule. researchgate.net
Electronic Distribution: It calculates properties like electrostatic potential maps, which show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the phosphorus atom is highly electrophilic (positive potential), making it susceptible to nucleophilic attack by the serine residue in AChE. biorxiv.org
Orbital Energies: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The LUMO is often centered on the phosphorus atom, indicating this is the site where the molecule accepts electrons during a reaction. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and is frequently used in QSAR studies. nih.govresearchgate.net
Time-Dependent DFT (TDDFT) is an extension of DFT used to predict electronic and optical properties, such as electronic absorption spectra (UV-Vis spectra). duke.edunih.gov By simulating the electronic transitions between molecular orbitals, TDDFT can predict the wavelengths at which a molecule absorbs light. While this compound itself may not have prominent features in the visible spectrum, this method is valuable for characterizing the electronic transitions of organophosphates and their derivatives. nih.gov
The table below lists key electronic properties of organophosphates that are typically calculated using DFT methods.
| Property | Description | Relevance to this compound's Activity |
| Optimized Molecular Geometry | The lowest-energy 3D arrangement of atoms. | Determines the molecule's shape and how it fits into the AChE active site. researchgate.net |
| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Highlights the electrophilic nature of the phosphorus atom, the primary site of reaction. biorxiv.org |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons; crucial for the reaction with AChE's serine. mdpi.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity; a smaller gap often implies higher reactivity. nih.govresearchgate.net |
Conformational Analysis and Stereochemical Influences on Reactivity
The three-dimensional structure of this compound, including its conformation and stereochemistry, plays a pivotal role in its reactivity. washington.edulibretexts.org Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. nih.govwindows.net For a molecule like this compound, rotations around the P-O and O-C bonds can lead to various conformers, each with a different energy and shape. Computational methods can identify the most stable (lowest energy) conformer, which is presumed to be the most populated and reactive form of the molecule. nih.gov
A critical aspect of this compound's structure is the presence of a chiral center at the phosphorus atom. nih.govresearchgate.net Since the phosphorus atom is bonded to four different substituent groups (oxygen, chlorine, methyl group, and the isopropoxy group), this compound exists as a pair of enantiomers, designated as SP and RP. nih.gov
These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules, such as enzymes. nih.gov The active site of acetylcholinesterase is chiral, and as a result, it exhibits a significant stereochemical preference. For G-series nerve agents, including Sarin (B92409) and its analogs, the SP enantiomer is substantially more potent as an AChE inhibitor than the RP enantiomer. nih.govresearchgate.netmdpi.com This difference in reactivity is attributed to the optimal positioning of the SP enantiomer within the active site, which allows for a more efficient phosphonylation of the catalytic serine residue. researchgate.net The less reactive RP enantiomer may not bind as effectively or may adopt an orientation that is less favorable for the chemical reaction to occur. nih.gov
| Stereochemical Aspect | Description | Impact on Reactivity with AChE |
| Conformational Isomerism | Different spatial arrangements due to single bond rotation. washington.edu | The lowest-energy conformer is likely the most abundant and presents the optimal shape for binding to the enzyme's active site. |
| Chirality (Stereoisomerism) | Existence of non-superimposable mirror-image forms (SP and RP enantiomers) due to the chiral phosphorus center. researchgate.netnih.gov | The AChE active site shows high stereoselectivity, binding and reacting much more rapidly with the SP enantiomer. nih.govmdpi.com |
| Stereoselectivity of AChE | The preferential interaction of the enzyme with one stereoisomer over another. researchgate.net | Leads to a significant difference in the inhibitory potency between the SP and RP enantiomers of this compound and related agents. nih.gov |
In Silico Toxicology Methods for Compound Characterization (excluding toxicity values)
In silico toxicology utilizes computational methods to predict the potential of chemical substances to cause adverse effects, without conducting laboratory experiments. biorxiv.org For compounds like this compound, these methods focus on characterizing its potential for interaction with biological targets and classifying it based on its structural features. researchgate.net This approach avoids the direct calculation of quantitative toxicity values (like LD50) but provides qualitative assessments and mechanistic insights.
One primary in silico method is the identification of "structural alerts" or "toxicophores." These are specific molecular substructures or fragments that are known to be associated with a particular type of toxicity. Organophosphorus compounds are characterized by the presence of a phosphate (B84403) or phosphonate (B1237965) ester group, which is a well-established structural alert for acetylcholinesterase inhibition. researchgate.net Software programs can screen a molecule's structure, like that of this compound, and identify this toxicophore, thereby classifying the compound as a potential cholinesterase inhibitor. biorxiv.org
Another approach involves building classification-based QSAR models. Unlike regression models that predict a continuous value, classification models predict a categorical endpoint, such as "toxic" or "non-toxic," or "neurotoxicant" vs. "non-neurotoxicant." wikipedia.orgnih.gov These models are built using databases of compounds with known toxicological profiles and learn to associate certain combinations of molecular descriptors with the likelihood of toxicity. mdpi.com
Furthermore, molecular docking and simulation studies, as described in section 7.2, contribute to in silico toxicological characterization. By demonstrating a high binding affinity and a reactive conformation of this compound within the active site of AChE, these methods provide a mechanistic basis for its predicted toxicity. researchgate.net They help to understand how the compound exerts its effect at a molecular level, which is a key component of toxicological characterization. biorxiv.org
| In Silico Method | Approach | Application to this compound Characterization |
| Structural Alerts Analysis | Identifies specific chemical substructures (toxicophores) known to be linked to toxicity. | The phosphonate ester moiety in this compound is a recognized structural alert for AChE inhibition. researchgate.net |
| Classification QSAR | Builds models that assign a compound to a predefined toxicological class based on its descriptors. nih.gov | Can classify this compound as a probable neurotoxicant based on its structural similarity to other known nerve agents. |
| Read-Across | Predicts the properties of a substance by using data from structurally similar chemicals. | The known properties of Sarin and other G-agents can be used to infer the toxicological characteristics of this compound. |
| Mechanistic Modeling | Uses docking and MD simulations to elucidate the molecular initiating event of toxicity. researchgate.net | Demonstrates the high-probability interaction and covalent modification of AChE, providing a mechanistic basis for its classification as a potent inhibitor. plos.orgbiorxiv.org |
Future Directions and Emerging Research Areas in Chlorosarin Science
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
The integration of omics technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful avenue for elucidating the intricate molecular mechanisms underlying Chlorosarin's biological effects. While specific omics studies focused solely on this compound may be limited in publicly accessible literature, research on related organophosphorus compounds and nerve agents demonstrates the potential of these approaches. Transcriptomic analysis can identify changes in gene expression patterns following exposure, revealing affected cellular pathways and signaling cascades. Proteomic studies can pinpoint alterations in protein abundance and post-translational modifications, providing insights into the direct molecular targets and downstream effects of this compound. Metabolomic profiling can further elucidate disruptions in metabolic networks, offering a comprehensive view of the compound's impact on cellular homeostasis. By applying these multi-omics strategies, researchers can build a detailed molecular picture of this compound's toxicological profile, identify potential biomarkers for exposure, and understand the fundamental interactions that lead to its observed effects. This approach is crucial for developing effective countermeasures and risk assessment strategies.
Advancements in In Situ Spectroscopic and Imaging Techniques for Research
Advancements in in situ spectroscopic and imaging techniques are critical for the real-time detection, identification, and study of this compound in various environments. Fourier-transform infrared (FTIR) spectroscopy, particularly when implemented via inline monitoring systems, can offer rapid, non-invasive analysis to minimize sample exposure and enable timely detection . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for analyzing environmental samples and identifying specific protein adducts that serve as biomarkers for exposure to such compounds . Surface-enhanced Raman scattering (SERS) is another promising technique, with research exploring the influence of external electric fields on SERS signals to study molecule adsorption and facilitate direct detection in complex mixtures researchgate.net. Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations are also being utilized to model the adsorption behavior of this compound on various surfaces, providing fundamental insights into its interactions at the molecular level researchgate.net. These in situ techniques are vital for field monitoring, rapid threat assessment, and detailed mechanistic studies under relevant conditions.
Development of Predictive Models for Chemical Behavior and Hazard Assessment
The development of robust predictive models is paramount for understanding this compound's chemical behavior, environmental fate, and potential hazards. Computational toxicology, utilizing Quantitative Structure-Activity Relationship (QSAR) models and other in silico methods, plays a significant role in this domain. Tools such as the OECD QSAR Toolbox, Toxicity Estimation Software Tool (TEST), CATMoS, and ProTox-II can predict various toxicological parameters, including acute toxicity (e.g., LD50 values), and identify toxicophoric groups associated with chemical agents like this compound researchgate.netresearchgate.net. For instance, studies have shown that the halogen substituent (chlorine in this compound) influences its potency compared to fluorine-substituted analogs . Predictive models for hydrolysis and biodegradation, such as those employing the EPI Suite and HYDROWIN, can estimate the environmental persistence and degradation rates of this compound, classifying its hydrolysis as "extremely fast" with a half-life in the order of minutes researchgate.netresearchgate.net. These predictive capabilities are essential for hazard assessment, risk management, and informing response strategies, particularly when experimental data is scarce or difficult to obtain.
| Compound | Predicted Hydrolysis Half-life (minutes) | Predictive Model/Method | Reference |
| This compound | ~3 | HYDROWIN (EPI Suite) | researchgate.net |
Novel Material Design for Enhanced Sensing and Remediation Technologies
The design of novel materials is crucial for developing advanced sensing and remediation technologies for this compound. Research into porous materials has shown potential for decontamination. For example, theoretical studies suggest that mesoporous titanium-manganese dioxide and cobalt-decorated C24 fullerenes can adsorb chemical warfare agents, including this compound, via dative covalent bonds (e.g., Co-O-P) researchgate.net. The interaction of this compound with cobalt-decorated C24 fullerene has been found to be more stable than with pure C24 fullerene researchgate.net. Manganese oxides (MnO2) have also demonstrated efficacy in decomposing pesticides by cleaving specific chemical bonds, indicating potential for catalytic degradation of organophosphorus compounds like this compound researchgate.net. Furthermore, the development of microfluidic reactors aids in the controlled synthesis of such compounds, which is a foundational step in understanding their properties and developing detection or degradation methods . These material science advancements aim to create more efficient and effective means for sensing and neutralizing this compound in the environment.
Collaborative Research Initiatives in Chemical Countermeasure Development
Addressing the threat posed by chemical agents like this compound necessitates robust collaborative research initiatives across various scientific disciplines and governmental bodies. While specific collaborative projects focused exclusively on this compound may not be widely publicized, the broader field of Chemical, Biological, Radiological, and Nuclear (CBRN) defense relies heavily on interdisciplinary cooperation. Agencies such as the National Institute for Occupational Safety and Health (NIOSH), the Department of Homeland Security, and the Department of Defense collaborate on hazard assessments and the development of protective equipment, such as air-purifying respirators (APRs) with CBRN canisters, to counter evolving chemical threats cdc.gov. Industry-wide initiatives, like those adhering to Responsible Care security codes, also foster collaboration in risk assessment and security measure implementation nj.gov. These collaborative efforts are vital for sharing knowledge, pooling resources, and accelerating the development of comprehensive countermeasure strategies, including advanced detection systems, effective decontamination agents, and protective measures against compounds like this compound.
Q & A
Q. What are the key considerations for synthesizing Chlorosarin in a laboratory setting?
this compound synthesis requires strict adherence to safety protocols due to its high toxicity and volatility. Key steps include:
- Using inert, moisture-free conditions to prevent hydrolysis .
- Employing Schlenk-line techniques or gloveboxes to handle air-sensitive intermediates .
- Validating purity via NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) .
- Complying with international controls (e.g., Chemical Weapons Convention Schedule 1B) to ensure ethical research practices .
Q. How can researchers safely handle and store this compound to prevent accidental exposure?
- Handling : Use double-glove systems (nitrile/neoprene) and full-face respirators with organic vapor cartridges .
- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at temperatures below -20°C .
- Decontamination : Neutralize spills with alkaline solutions (e.g., 10% sodium hydroxide) followed by activated charcoal absorption .
Q. What analytical techniques are recommended for detecting and quantifying this compound in experimental samples?
- GC-MS for volatile compound analysis with a detection limit of ~0.1 ppb .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace quantification in biological matrices .
- FTIR spectroscopy to confirm structural integrity by identifying P-Cl and P=O bond vibrations .
Advanced Research Questions
Q. How can conflicting data on this compound's degradation kinetics in environmental matrices be systematically resolved?
- Conduct controlled hydrolysis studies under varying pH, temperature, and humidity conditions to identify dominant degradation pathways .
- Use multivariate statistical analysis (e.g., ANOVA) to isolate confounding variables .
- Cross-validate findings with computational models (e.g., density functional theory) to predict reaction mechanisms .
Q. What experimental design strategies mitigate this compound's volatility during synthesis and characterization?
- Optimize reaction temperatures (<0°C) to reduce vapor pressure .
- Implement real-time monitoring via inline FTIR to minimize sample exposure .
- Use microfluidic reactors for small-scale, high-control synthesis .
Q. How do computational models enhance the understanding of this compound's interaction with acetylcholinesterase (AChE)?
- Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity and active-site interactions .
- Molecular dynamics (MD) simulations reveal time-dependent conformational changes in AChE upon inhibition .
- Validate in silico results with in vitro enzyme inhibition assays (Ellman’s method) .
Q. What methodologies address discrepancies in reported toxicity thresholds for this compound across cell lines?
- Standardize in vitro assays (e.g., MTT, LDH release) using human neuroblastoma (SH-SY5Y) and primary neuron models .
- Control for cell passage number, culture conditions, and exposure duration .
- Apply meta-analysis frameworks (e.g., PRISMA) to reconcile inter-study variability .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies given its restricted availability?
- Publish detailed synthetic protocols in supplementary materials, including reagent sources and equipment calibration data .
- Collaborate with certified laboratories for independent replication .
- Share raw spectral data via open-access repositories (e.g., Zenodo) .
Q. What strategies optimize literature reviews for this compound-related research gaps?
- Use Google Scholar with Boolean operators (e.g., "this compound NOT synthesis") to filter studies by methodology .
- Prioritize high-impact journals (e.g., Analytical Chemistry) and patents for technical innovations .
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
